mTOR/HDAC-IN-1 -

mTOR/HDAC-IN-1

Catalog Number: EVT-12560539
CAS Number:
Molecular Formula: C23H23N11O3
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

mTOR/HDAC-IN-1 is a compound that combines the inhibitory effects of mechanistic target of rapamycin (mTOR) inhibitors and histone deacetylase (HDAC) inhibitors, representing a promising therapeutic approach in cancer treatment. The mechanistic target of rapamycin is a critical regulator of cell growth, proliferation, and survival, while HDACs play a significant role in epigenetic regulation by modifying histones and influencing gene expression. This compound is particularly relevant in the context of tumors driven by hyperactive mTOR signaling.

Source

Research has shown that mTOR inhibitors are most effective when used in combination with other agents, particularly HDAC inhibitors. This combination has been explored in various cancer models, including breast cancer and acute lymphoblastic leukemia, demonstrating enhanced anti-tumor activity compared to monotherapy with either agent alone .

Classification

mTOR/HDAC-IN-1 falls under the category of targeted cancer therapies. It primarily targets the mTOR signaling pathway and histone deacetylation processes, making it part of a dual-targeted therapeutic strategy aimed at improving treatment outcomes for cancers characterized by aberrant mTOR activity and epigenetic alterations.

Synthesis Analysis

Methods

The synthesis of mTOR/HDAC-IN-1 typically involves the development of small molecule inhibitors that can effectively inhibit both mTOR complexes (mTORC1 and mTORC2) and various classes of HDACs. The synthesis may utilize techniques such as:

  • Chemical Synthesis: Employing organic chemistry methods to create specific molecular structures that can bind to the active sites of mTOR and HDAC enzymes.
  • Structure-Activity Relationship Studies: Modifying chemical structures to optimize potency and selectivity against target enzymes.

Technical Details

The synthesis process requires careful consideration of molecular interactions, including binding affinities and selectivity profiles for both mTOR and HDACs. Advanced techniques such as high-throughput screening may be employed to identify effective compounds from large libraries of potential inhibitors.

Molecular Structure Analysis

Structure

The molecular structure of mTOR/HDAC-IN-1 typically features distinct functional groups that allow for interaction with the ATP-binding site of the mTOR enzyme and the catalytic sites of HDACs. The specific structural motifs can vary depending on the exact formulation of the compound.

Data

While specific structural data for mTOR/HDAC-IN-1 may not be universally available, related compounds often exhibit characteristics such as:

  • Molecular Weight: Varies based on specific substituents.
  • Functional Groups: Hydroxamic acids or other moieties that facilitate HDAC inhibition.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving mTOR/HDAC-IN-1 include:

  • Inhibition Mechanism: Binding to the active sites of mTOR and HDAC enzymes, thereby preventing their normal function.
  • Cellular Uptake: The compound must efficiently enter cells to exert its pharmacological effects, which may involve passive diffusion or facilitated transport mechanisms.

Technical Details

In vitro assays are often conducted to evaluate the efficacy of mTOR/HDAC-IN-1 in inhibiting target enzymes. Techniques such as enzyme activity assays, Western blotting for phosphorylation status, and cell viability assays are commonly used to assess the compound's effectiveness.

Mechanism of Action

Process

The mechanism by which mTOR/HDAC-IN-1 exerts its effects involves:

  1. Inhibition of mTOR Signaling: Reducing phosphorylation levels of downstream targets such as AKT and 4E-BP1, leading to decreased protein synthesis and cell growth.
  2. Histone Acetylation Modulation: Inhibiting HDACs results in increased acetylation of histones, promoting a more open chromatin structure conducive to gene expression changes that can induce apoptosis or cell cycle arrest in cancer cells.

Data

Research indicates that combining mTOR inhibitors with HDAC inhibitors can lead to synergistic effects, enhancing oxidative stress within tumor cells and promoting cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Often varies; many small molecule inhibitors exhibit moderate solubility in organic solvents but limited solubility in aqueous solutions.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic application.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, affecting absorption and distribution.

Relevant analyses typically include stability studies under various pH conditions and temperature ranges to ensure efficacy during storage and administration.

Applications

Scientific Uses

mTOR/HDAC-IN-1 is primarily investigated for its therapeutic potential in various cancers characterized by dysregulated mTOR signaling or epigenetic modifications. Key applications include:

This compound represents a significant advancement in targeted cancer therapy, providing new avenues for treatment strategies aimed at improving patient outcomes through dual inhibition mechanisms.

Introduction to Dual mTOR/HDAC Inhibition as a Therapeutic Strategy

Rationale for Co-Targeting mTOR and HDAC Pathways in Oncology

The simultaneous inhibition of mammalian target of rapamycin (mTOR) and histone deacetylase (HDAC) pathways represents a paradigm shift in overcoming therapeutic resistance in oncology. These pathways exhibit extensive crosstalk: mTORC1 hyperactivation elevates reactive oxygen species (ROS) and suppresses antioxidant pathways like thioredoxin (TXNIP), rendering cancers dependent on compensatory HDAC-mediated epigenetic regulation for survival [1] [4]. Conversely, HDAC inhibitors disrupt chaperone proteins (e.g., HSP90), destabilizing oncogenic kinases upstream of mTOR [6]. Co-inhibition creates synthetic lethality by inducing catastrophic oxidative stress, autophagy-dependent cell death, and epigenetic silencing of pro-survival genes [1] [5]. Preclinical studies demonstrate synergistic tumor regression in aggressive malignancies, including NF1-mutant sarcomas, NSCLC, and triple-negative breast cancer (TNBC), where monotherapies yield only cytostatic effects [1] [4] [10].

Table 1: Preclinical Efficacy of mTOR/HDAC Co-Inhibition Across Cancer Types

Cancer ModelKey Synergistic MechanismsOutcome
NF1-Mutant MPNSTsTXNIP upregulation; ASK1 activation; ROS catastropheTumor regression (76% reduction in vivo)
TSC1-Deficient TumorsAutophagic cell death; ER stress amplificationSelective cytotoxicity in mTORC1-hyperactive cells
KRAS-Mutant NSCLCE2F/MYC axis suppression; Polysome disassemblySynergistic apoptosis (CI<0.7)
TNBC XenograftsEMT reversal; AKT-S473 dephosphorylationMetastasis suppression

Evolution of Bifunctional Pharmacophores in Targeted Cancer Therapy

Bifunctional mTOR/HDAC inhibitors emerged to address pharmacokinetic limitations of combination therapies (e.g., drug-drug interactions, disparate biodistribution). Early strategies linked mTOR-inhibitory motifs (e.g., morpholino-pyrazolopyrimidine) to HDAC-capable zinc-binding groups (e.g., hydroxamates, ortho-amino anilides) via alkyl or polyethylene glycol (PEG) spacers [3] [8]. These "linker-based" designs (e.g., mTOR/HDAC-IN-1) optimize cell permeability but suffer from metabolic instability. Second-generation agents adopted merged pharmacophores, embedding HDAC inhibitory motifs within mTOR inhibitor scaffolds:

  • Pyrazolopyrimidines incorporating hydroxamic acids directly inhibit mTOR kinase and HDAC6 [3].
  • N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamides exploit shared hydrophobic pockets in PI3Kα/HDAC6 [9].Notably, proteolysis-targeting chimeras (PROTACs) represent a disruptive advancement. These heterobifunctional molecules recruit E3 ligases (e.g., cereblon) to degrade HDAC/mTOR proteins, achieving sustained pathway suppression beyond catalytic inhibition [6].

Table 2: Structural Classification of mTOR/HDAC Dual Inhibitors

Design StrategyPrototype CompoundKey FeaturesLimitations
Linker-BasedmTOR/HDAC-IN-1Flexible spacer; Modular synthesisSuboptimal pharmacokinetics
Merged PharmacophorePyrazolopyrimidine-hydroxamateCompact size; Enhanced permeabilityPotential off-target HDAC inhibition
PROTACdHDAC6/mTORCatalytic degradation; Prolonged effectsHigh molecular weight

Classification Paradigms for mTOR/HDAC Dual Inhibitors

Dual inhibitors are classified by three paradigms:

A. Inhibition Modality

  • Catalytic Inhibitors: Directly block ATP-binding sites of mTOR (e.g., in TORKinib domains) and Zn²⁺-dependent catalytic pockets of HDACs. Example: mTOR/HDAC-IN-1 inhibits mTORC1/2 and HDAC1/6 with IC₅₀ <100 nM [8] [9].
  • Degraders: PROTACs induce ubiquitin-mediated degradation. Example: A PROTAC linking vorinostat to rapamycin degrades HDAC6 and mTORC1 [6].

B. Target Isoform Selectivity

  • Pan-HDAC/mTOR Inhibitors: Target multiple HDAC classes (I, IIb) and mTOR complexes. Example: Pan-HDAC/mTOR inhibitors show efficacy in heterogeneous tumors but risk toxicity [5] [6].
  • Selective Inhibitors: Focus on specific isoforms (e.g., HDAC6/PI3Kα). Example: N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamides spare class I HDACs, reducing hematological toxicity [9].

C. Chemical Scaffold

  • Hydroxamate-Based: Strong Zn²⁺ chelation; potent but limited oral bioavailability.
  • Ortho-Amino Anilides: Selective for HDAC1/3; improved metabolic stability.
  • Heterocyclic Carboxamides: Balance mTOR/HDAC6 potency (e.g., pyrazolopyrimidines) [3] [8].

Properties

Product Name

mTOR/HDAC-IN-1

IUPAC Name

2-[4-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide

Molecular Formula

C23H23N11O3

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29)

InChI Key

VPTVCYOEECUFBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.